molecular formula C22H29N5O B15059769 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one CAS No. 1229627-20-6

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one

Cat. No.: B15059769
CAS No.: 1229627-20-6
M. Wt: 379.5 g/mol
InChI Key: IVACHXWDVWAIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one, commonly supplied as its hydrochloride salt (CAS 1361111-79-6), is a chemical compound with the molecular formula C22H30ClN5O and a molecular weight of 415.96 g/mol. This research compound is of significant interest in medicinal chemistry and infectious disease research, primarily for its role as a dual inhibitor of essential plasmodial kinases. The compound, also known by its research identifier IKK16, has been identified as a potent dual inhibitor of Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3) and Plasmodium falciparum Protein Kinase 6 (PfPK6), with reported IC50 values of 570 ± 90 nM and 460 ± 50 nM, respectively . These kinases are considered novel drug targets to combat rising resistance to traditional antimalarial therapies. PfGSK3 is a serine/threonine kinase implicated in regulating the parasite's circadian rhythm and invasion into host erythrocytes, while PfPK6 is also a serine/threonine kinase that is predominantly expressed during the trophozoite and schizont stages of the intraerythrocytic cycle and is essential for asexual blood stage proliferation . The dual inhibition of these two distinct kinase targets presents a potential strategy for developing new antimalarial agents and could reduce the likelihood of the parasite developing resistance. The compound is intended for research applications only, including use as a reference standard in analytical methods, a substrate in chemical synthesis, and a biochemical tool for studying kinase signaling pathways in Plasmodium falciparum .

Properties

CAS No.

1229627-20-6

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H29N5O/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3

InChI Key

IVACHXWDVWAIFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted pyrimidine, the dimethylamino and piperidinyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Divergences

Core Pyrimidine Derivatives

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16) Structure: Combines a pyridine-oxazole scaffold with a piperidinyl-ethyl chain and a benzyl group. Key differences: Replaces the pyrrolidin-2-one ring with an oxazolo-pyridine system, introducing conjugated double bonds (C=O and C=N) . Molecular weight: 391.47 g/mol (C₂₃H₂₅N₃O₃) .

1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Structure: Features a benzimidazole-pyrrolidinone hybrid with a butylphenyl substituent. Key differences: Lacks the pyrimidine core but retains the piperidine and benzyl-like (butylphenyl) groups .

2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Derivatives

  • Structure : Naphthyridine backbone with indazole and piperidine substituents.
  • Key differences : Larger aromatic systems (naphthyridine vs. pyrimidine) enhance π-π stacking but reduce solubility .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrimidine Piperidin-4-yl, dimethylamino, benzyl 415.96
Compound 16 Oxazolo-pyridine Piperidinyl-ethyl, benzyl, propenoate 391.47
Benzimidazole-pyrrolidinone Hybrid Benzimidazole Piperidin-1-yl, butylphenyl ~480 (estimated)
1,7-Naphthyridine Derivative Naphthyridine Indazol-5-yl, piperidin-4-yl >450 (estimated)

Pharmacological Activity

  • Target Compound : Implicated in kinase inhibition (e.g., MAPK or PI3K pathways) due to its pyrimidine-piperidine scaffold and polar groups .
  • Naphthyridine Derivatives : Modulate nucleic acid splicing and target proliferative diseases (e.g., cancer) via interaction with RNA-binding proteins .
  • Compound 16: Limited activity data, but oxazolo-pyridine systems are known for antimicrobial and anti-inflammatory roles .

Physicochemical and ADME Properties

  • Solubility : The target compound’s TPSA (61.4 Ų) suggests moderate permeability, comparable to naphthyridine derivatives (TPSA >70 Ų) but lower than benzimidazole hybrids (TPSA ~90 Ų) .
  • Synthetic Accessibility : The target compound’s synthesis likely employs SNAr reactions for pyrimidine functionalization, similar to methods for 2-(indazol-5-yl)-naphthyridines .

Key Research Findings

  • Thermodynamic Stability : Piperidine substituents confer conformational rigidity, as seen in both the target compound and naphthyridine derivatives .

Biological Activity

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H30N4O\text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}

with a molecular weight of approximately 398.52 g/mol. Its complex structure includes a pyrrolidine ring, a pyrimidine moiety, and a dimethylamino group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of specific biological pathways. The presence of the piperidine and pyrimidine rings suggests potential interactions with various receptors or enzymes involved in cellular signaling pathways. For instance, studies on related pyrrolidine derivatives have shown significant antibacterial and antifungal activities, indicating that this compound may also exhibit similar properties through the disruption of microbial cell functions .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated in vitro against various bacterial strains. A study reported that pyrrolidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess significant antibacterial activity.

Anticancer Potential

In addition to antimicrobial effects, preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural features have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth . Further research is necessary to elucidate the specific mechanisms through which this compound affects cancer cells.

Case Studies

  • Antibacterial Efficacy : In a controlled study involving various bacterial strains, this compound was tested for its ability to inhibit bacterial growth. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly S. aureus and E. coli, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on human cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. The IC50 values were determined to be within the low micromolar range, indicating a promising therapeutic window for further development .

Data Tables

Biological Activity Tested Strains/Cells MIC (mg/mL) IC50 (µM)
AntibacterialS. aureus0.0039-
E. coli0.025-
AnticancerHeLa cells-5.0
MCF7 cells-7.5

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of sensitive intermediates .
  • Catalytic systems like Pd(OAc)₂/Xantphos improve coupling efficiency for heteroaromatic systems .
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur.

Basic: How is the structural integrity of this compound validated, particularly stereochemistry and purity?

Answer:
Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect diastereomers (e.g., pyrrolidin-2-one ring conformation) .
  • X-ray Crystallography : Resolves absolute configuration, critical for piperidine and pyrrolidinone stereocenters (e.g., 98% enantiomeric excess in (S)-isomers) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify trace impurities (e.g., residual benzyl chloride) .

Q. Table 1: Analytical Parameters for Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLC C18, 5 μmAcetonitrile/0.1% TFA12.3
UPLC HSS T3, 2 μmWater/MeOH gradient8.7

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native proteins).
  • Impurity Profiles : Trace impurities (e.g., dimethylamine byproducts) may modulate activity. Use preparative HPLC to isolate the target compound .
  • Stereochemical Effects : Enantiomers may exhibit divergent binding affinities. Compare activity of (R)- and (S)-isomers via chiral chromatography .

Q. Methodological Approach :

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C).
  • Perform dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., known kinase inhibitors).

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:
Degradation Pathways :

  • Hydrolysis : Susceptibility of the pyrrolidin-2-one ring to acidic/basic hydrolysis .
  • Oxidation : Piperidine and dimethylamino groups may oxidize to N-oxides or formamide derivatives .

Q. Stabilization Strategies :

  • Lyophilization : Store at -20°C in amber vials under argon to prevent photodegradation .
  • Buffer Selection : Use phosphate buffers (pH 6.5–7.5) to minimize hydrolysis .

Q. Table 2: Thermal Stability Data (TGA/DSC)

ConditionDegradation Onset (°C)Major Degradation Product
Dry N₂ atmosphere215Benzyl-formamide derivative
Humid air (60% RH)185Hydrolyzed pyrrolidinone

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:
In Silico Workflow :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with activity .

Q. Case Study :

  • Modifying the benzyl group to a 4-fluorobenzyl moiety improved selectivity for PI3Kδ by 12-fold, validated via SPR binding assays .

Basic: What are the safety precautions for handling this compound in vitro?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation of fine particles .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.